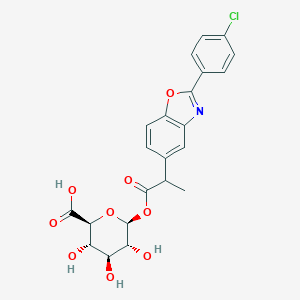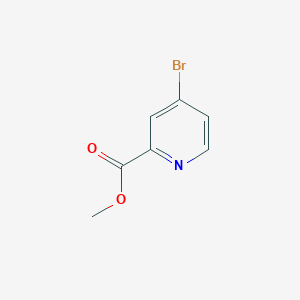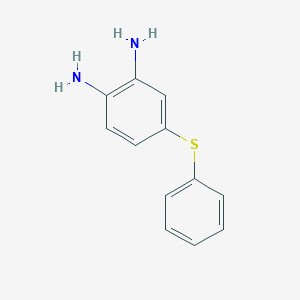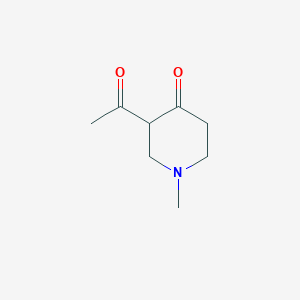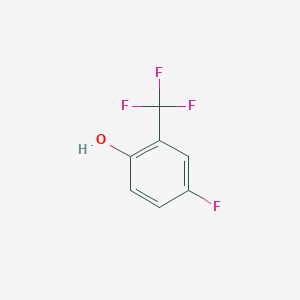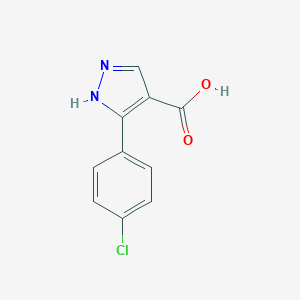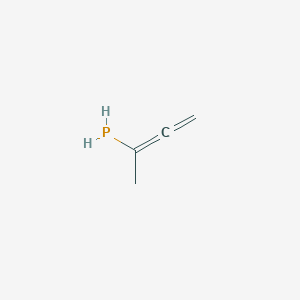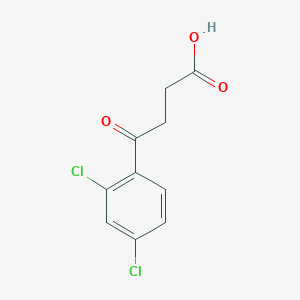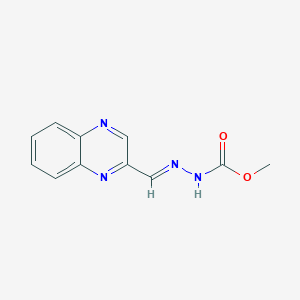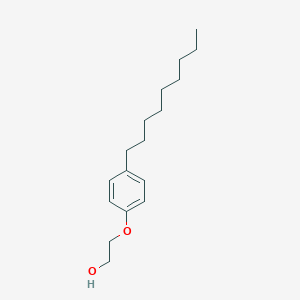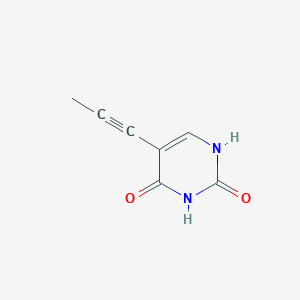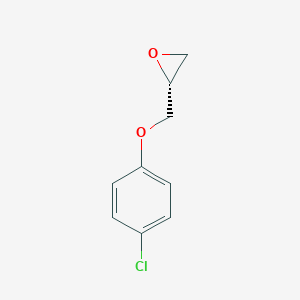![molecular formula C19H20FN3O3 B144641 1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid CAS No. 138808-76-1](/img/structure/B144641.png)
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential as an antibacterial agent. It belongs to the class of quinolone antibiotics and is commonly referred to as CPFX. The compound has shown promising results in laboratory experiments and has been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of CPFX involves the inhibition of bacterial DNA synthesis. CPFX targets the bacterial enzyme, DNA gyrase, which is responsible for unwinding the DNA during replication. By inhibiting DNA gyrase, CPFX prevents bacterial DNA from replicating, ultimately leading to bacterial death.
Effets Biochimiques Et Physiologiques
CPFX has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial properties, CPFX has been found to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory bowel disease. CPFX has also been shown to have antioxidant properties and has been studied for its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
CPFX has a number of advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. CPFX is also highly soluble in water, making it easy to work with in laboratory settings. However, CPFX does have some limitations for use in laboratory experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. Additionally, CPFX can be expensive to produce, which may limit its use in certain research settings.
Orientations Futures
There are a number of future directions for research on CPFX. One area of interest is the development of new synthetic methods for CPFX that are more efficient and cost-effective. Another area of interest is the study of CPFX as a potential treatment for antibiotic-resistant infections. Additionally, CPFX has shown promise as a neuroprotective agent, and further research is needed to explore its potential in this area.
Méthodes De Synthèse
The synthesis of CPFX involves a multi-step process that starts with the preparation of the key intermediate, 7-amino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid. This intermediate is then reacted with the chiral amine, (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, to form CPFX. The synthesis of CPFX is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
CPFX has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including gram-negative and gram-positive bacteria. CPFX has also been found to be effective against bacteria that are resistant to other antibiotics, making it a promising candidate for the treatment of antibiotic-resistant infections.
Propriétés
Numéro CAS |
138808-76-1 |
|---|---|
Nom du produit |
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid |
Formule moléculaire |
C19H20FN3O3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m1/s1 |
Clé InChI |
QMLVECGLEOSESV-VXGBXAGGSA-N |
SMILES isomérique |
C[NH+]1C[C@H]2C[C@@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F |
SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
SMILES canonique |
C[NH+]1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



